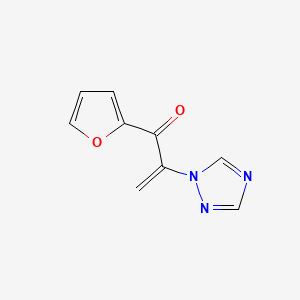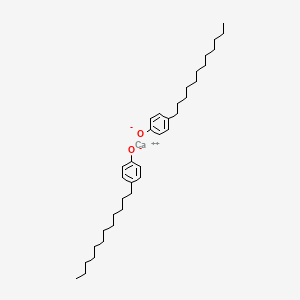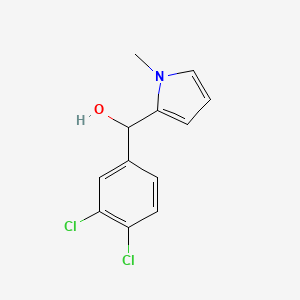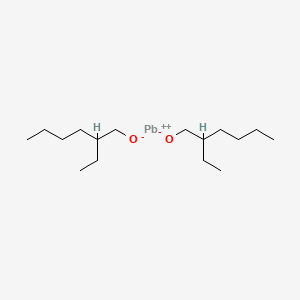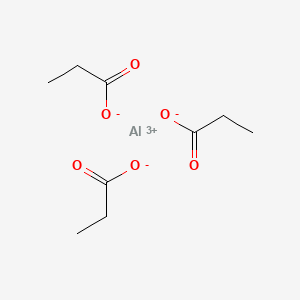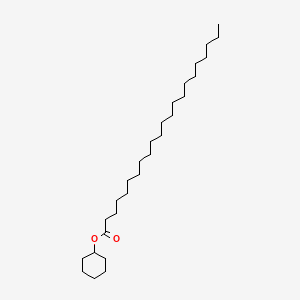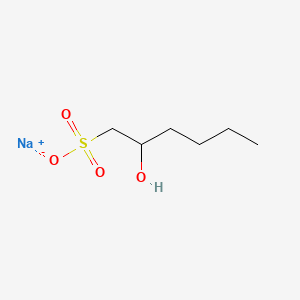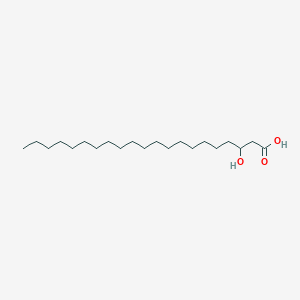![molecular formula C27H31NO11 B12652954 (7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,10,11-tetrahydroxy-9-(1-hydroxyethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione CAS No. 61288-21-9](/img/structure/B12652954.png)
(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,10,11-tetrahydroxy-9-(1-hydroxyethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,10,11-tetrahydroxy-9-(1-hydroxyethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione is a complex organic molecule with multiple functional groups, including hydroxyl, amino, and methoxy groups. This compound is notable for its intricate stereochemistry, which is indicated by the multiple chiral centers in its structure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry is achieved. The synthetic route often starts with the formation of the oxane ring, followed by the introduction of the amino and hydroxyl groups. The final steps usually involve the formation of the tetracene core and the addition of the methoxy group.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale. This would require the use of specialized equipment to handle the complex reactions and ensure the purity of the final product. The reaction conditions, such as temperature, pressure, and pH, would need to be carefully controlled to achieve high yields and maintain the desired stereochemistry.
化学反应分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions involving the amino group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction of the carbonyl groups can produce alcohols.
科学研究应用
This compound has a wide range of applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with various biological molecules, making it useful in studies of enzyme activity and protein-ligand interactions.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the treatment of certain diseases.
Industry: It can be used in the development of new materials with specific properties, such as improved conductivity or enhanced stability.
作用机制
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound’s multiple functional groups allow it to form various types of interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to the observed effects.
相似化合物的比较
Similar Compounds
- (7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,10,11-tetrahydroxy-9-(1-hydroxyethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione
- This compound
Uniqueness
This compound is unique due to its complex stereochemistry and the presence of multiple functional groups. These features allow it to participate in a wide range of chemical reactions and interact with various biological molecules. Its unique structure also makes it a valuable tool in scientific research, as it can be used to study the effects of specific functional groups and stereochemistry on molecular interactions and reactivity.
属性
CAS 编号 |
61288-21-9 |
|---|---|
分子式 |
C27H31NO11 |
分子量 |
545.5 g/mol |
IUPAC 名称 |
(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,10,11-tetrahydroxy-9-(1-hydroxyethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C27H31NO11/c1-9-21(30)12(28)7-15(38-9)39-14-8-27(36,10(2)29)26(35)20-17(14)24(33)19-18(25(20)34)22(31)11-5-4-6-13(37-3)16(11)23(19)32/h4-6,9-10,12,14-15,21,26,29-30,33-36H,7-8,28H2,1-3H3/t9-,10?,12-,14-,15-,21+,26?,27-/m0/s1 |
InChI 键 |
JPZXIMZBEJVITG-REDCPBFOSA-N |
手性 SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](C(C3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)O)(C(C)O)O)N)O |
规范 SMILES |
CC1C(C(CC(O1)OC2CC(C(C3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)O)(C(C)O)O)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






